molecular formula C27H48O4 B1227520 Cholestane-3,7,12,25-tetrol

Cholestane-3,7,12,25-tetrol

Cat. No.: B1227520
M. Wt: 436.7 g/mol
InChI Key: NTIXPPFPXLYJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholestane-3,7,12,25-tetrol is a cholestanoid.

Properties

IUPAC Name

17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O4/c1-16(7-6-11-25(2,3)31)19-8-9-20-24-21(15-23(30)27(19,20)5)26(4)12-10-18(28)13-17(26)14-22(24)29/h16-24,28-31H,6-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIXPPFPXLYJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. Methodological Insight :

  • Isotopic Tracer Studies : Administer dual-labeled (3H/14C) tetrol to distinguish between C-24 and C-26 hydroxylation products via GC-MS or HPLC analysis .
  • Enzyme-Specific Inhibition : Use selective inhibitors (e.g., mitochondrial vs. microsomal hydroxylase blockers) to isolate competing pathways .
  • Cross-Species Comparisons : Test liver fractions from humans, rats, and CTX patients to validate enzyme specificity .

How can researchers track the metabolic fate of this compound in vivo?

Advanced Research Focus
Isotope labeling (3H at C-7 or 14C at C-25) combined with bile/fecal sampling provides a robust method. In CTX patients, labeled tetrol persists in bile, while controls rapidly convert it to cholic acid, as shown by specific activity decay curves .

Q. Methodological Insight :

  • Pulse-Chase Experiments : Administer labeled tetrol intravenously and collect bile/fecal samples over time.
  • Chromatographic Separation : Use reverse-phase HPLC or GC-MS to isolate and quantify labeled cholic acid and intermediate alcohols .

What structural analysis techniques clarify the stereochemistry of this compound derivatives?

Advanced Research Focus
Nuclear magnetic resonance (NMR) and X-ray crystallography are essential for resolving stereochemical configurations (e.g., 24S vs. 24R hydroxylation). Evidence from cholestane derivatives confirms that side-chain hydroxylation in bile alcohols follows strict stereospecificity .

Q. Methodological Insight :

  • Crystallography : Resolve absolute configurations of synthetic intermediates.
  • NMR Coupling Constants : Analyze J-values for vicinal protons to assign hydroxyl group orientations .

How do in vitro and in vivo models differ in studying this compound metabolism?

Advanced Research Focus
In vitro models (e.g., liver microsomes) lack systemic regulatory factors but allow precise enzyme characterization. In vivo models (e.g., CTX patients) capture holistic metabolic dynamics but introduce variability from genetic or environmental factors .

Q. Methodological Insight :

  • In Vitro : Use NADPH-supplemented microsomes to study hydroxylation kinetics.
  • In Vivo : Combine isotope tracing with bile acid flux measurements to assess pathway efficiency .

What analytical methods quantify this compound in biological samples?

Basic Research Focus
GC-MS and LC-MS/MS are preferred for sensitivity and specificity. For example, GC-MS identified this compound in sesame oil extracts during genotoxicity studies .

Q. Methodological Insight :

  • Derivatization : Convert tetrol to trimethylsilyl ethers for GC-MS volatility.
  • Multiple Reaction Monitoring (MRM) : Use LC-MS/MS to detect low-abundance ions in complex matrices .

How do species-specific differences impact this compound metabolism?

Advanced Research Focus
Rats exhibit higher 24β-hydroxylase activity in microsomes, favoring the 25-hydroxylation pathway, whereas humans rely more on mitochondrial C-26 hydroxylation. CTX studies highlight these divergences, as rats do not naturally develop the disease .

Q. Methodological Insight :

  • Cross-Species Enzyme Assays : Compare liver fractions from humans, rats, and CTX models.
  • Gene Knockout Models : Engineer 24S-hydroxylase-deficient rodents to mimic CTX pathology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholestane-3,7,12,25-tetrol
Reactant of Route 2
Cholestane-3,7,12,25-tetrol

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